5-Cyclohexyl-1-pentyl-beta-D-maltoside

Descripción general

Descripción

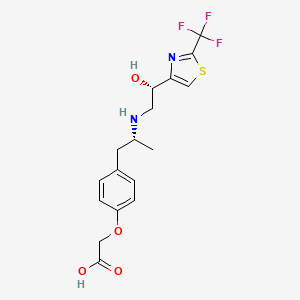

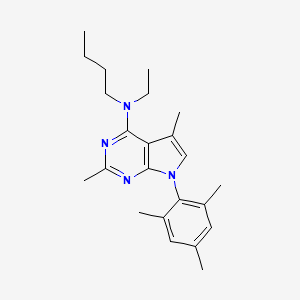

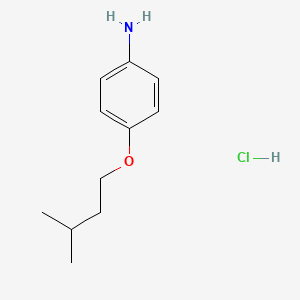

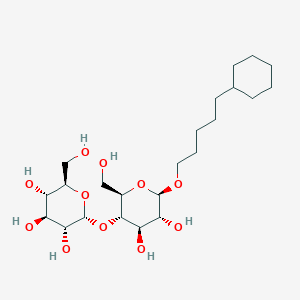

5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as CYMAL-5, is a type of glycosidic surfactant . It is a non-ionic detergent that has been used for membrane protein extraction or membrane protein crystallization in X-ray crystallography studies . This compound belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .

Molecular Structure Analysis

The molecular formula of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is C23H42O11 . Its average weight is 494.573 and its monoisotopic weight is 494.272712186 .Physical And Chemical Properties Analysis

5-Cyclohexyl-1-pentyl-beta-D-maltoside is a detergent for the purification and crystallization of membrane-bound proteins in their native structure . It is more hydrophobic and has a higher critical micelle concentration (CMC) than the corresponding linear chain analog (C23) .Aplicaciones Científicas De Investigación

-

Protein Purification and Structural Biology Studies

- Summary of the Application : 5-Cyclohexyl-1-pentyl-beta-D-maltoside (Cymal-5) is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins . It is widely used in protein purification and structural biology studies .

- Methods of Application : Cymal-5 provides efficient solubilization of membrane proteins from lipid bilayers, allowing for their extraction and study in solution . It can be employed in various experimental techniques, including crystallization, spectroscopy, and functional analysis .

- Results or Outcomes : The use of Cymal-5 allows for the extraction of intact complexes, helping to preserve their native structure and functionality . The specific solubilization efficiency of Cymal-5 can vary depending on the specific protein, its structural features, and the experimental conditions .

-

In-Gel Protein Digestion

-

Membrane Protein Research

- Summary of the Application : Cymal-5 has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety. This combination of alkyl chains can enhance the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

- Methods of Application : Cymal-5 is often utilized for solubilization and stabilization of membrane protein complexes. The solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality .

- Results or Outcomes : It is important to note that the specific solubilization efficiency of Cymal-5 can vary depending on the specific protein, its structural features, and the experimental conditions .

-

Enhanced In-Gel Digestion for Membrane Proteomics

- Summary of the Application : Cymal-5 has been evaluated as a novel additive in a high-throughput in-gel protein digestion system, particularly for membrane protein analysis .

- Results or Outcomes : The use of Cymal-5 in in-gel digestion has been reported to markedly enhance the recovery of hydrophobic peptides .

-

Mass Spectrometry

- Summary of the Application : Cymal-5 can be used as an additive in mass spectrometry-based proteomics studies .

- Methods of Application : In-gel tryptic digestion with the optimum combination of 0.5mm thick gels, negative staining, alkylation under denaturing conditions (6 M guanidine hydrochloride), and digestion in the presence of Cymal-5 .

- Results or Outcomes : The use of Cymal-5 in this context has been reported to give excellent performance especially for membrane protein analysis, where recovery of hydrophobic peptides was markedly enhanced .

-

Protein Crystallization

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416123 | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-1-pentyl-beta-D-maltoside | |

CAS RN |

250692-65-0 | |

| Record name | Cyclohexyl-pentyl-maltoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.